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molecular formula C12H17N B1659926 n,n-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 6945-44-4

n,n-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B1659926
M. Wt: 175.27 g/mol
InChI Key: WGCDXGZYCIMFTN-UHFFFAOYSA-N
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Patent
US08436004B2

Procedure details

46 ml of a methanol solution of 0.3 M sodium cyanoborohydride-1/2 zinc chloride and 6.9 mL of a tetrahydrofuran solution of 2 M dimethylamine were added to a tetrahydrofuran (10 mL) solution of 2.02 g of β-tetralone, and stirred for a day at room temperature. The reaction liquid was concentrated, and 1 N hydrochloric acid was added thereto. The acidic solution was washed with ethyl acetate, then made alkaline with aqueous 5 M sodium hydroxide solution, and extracted with ethyl acetate. This was washed with saturated saline water, dried with anhydrous magnesium sulfate, and the solvent was evaporated away to obtain 857 mg of the entitled compound as a colorless oily substance.
Quantity
46 mL
Type
reactant
Reaction Step One
Name
sodium cyanoborohydride-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.CN(C)C[CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7]1.[CH3:17][NH:18][CH3:19].C1C(=O)CC2C(=CC=CC=2)C1>O1CCCC1>[CH3:17][N:18]([CH3:19])[CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7]1

Inputs

Step One
Name
Quantity
46 mL
Type
reactant
Smiles
CO
Name
sodium cyanoborohydride-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC1CC2=CC=CC=C2CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
2.02 g
Type
reactant
Smiles
C1CC2=CC=CC=C2CC1=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
6.9 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a day at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
1 N hydrochloric acid was added
WASH
Type
WASH
Details
The acidic solution was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
This was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away

Outcomes

Product
Name
Type
product
Smiles
CN(C1CC2=CC=CC=C2CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 857 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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